Desmethylethenyl Methyloxirane (+)-alpha-Cyperone
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Overview
Description
Desmethylethenyl Methyloxirane (+)-alpha-Cyperone is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desmethylethenyl Methyloxirane (+)-alpha-Cyperone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and hydrocarbons.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, hydrocarbons, and substituted derivatives. These products have diverse applications in different scientific fields .
Scientific Research Applications
Desmethylethenyl Methyloxirane (+)-alpha-Cyperone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Desmethylethenyl Methyloxirane (+)-alpha-Cyperone include other oxirane derivatives and compounds with similar functional groups. Examples include:
- 2-Methyloxirane
- 2-Ethylhexanol
- Methylphenidate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4aS,7R)-1,4a-dimethyl-7-[(2R)-2-methyloxiran-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-10-12-8-11(15(3)9-17-15)4-6-14(12,2)7-5-13(10)16/h11H,4-9H2,1-3H3/t11-,14+,15+/m1/s1 |
InChI Key |
NKNVAYDYQXERHQ-UGFHNGPFSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)[C@@]3(CO3)C |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C3(CO3)C |
Origin of Product |
United States |
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